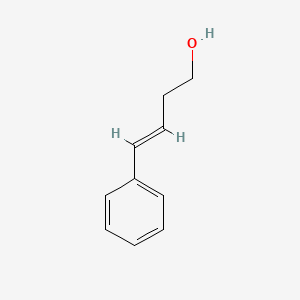

3-Buten-1-ol, 4-phenyl-

Description

Significance and Scope of Homoallylic Alcohol Research

Homoallylic alcohols are crucial building blocks in organic synthesis, valued for their utility in constructing complex molecules like polyketide natural products. rsc.org Their importance is underscored by extensive research into methods for their efficient and enantiomerically pure synthesis. nih.govcdnsciencepub.com The development of catalytic asymmetric methods to produce these alcohols is a key area of investigation, as different enantiomers of a chiral molecule can exhibit varied biological activities. acs.org The synthesis of homoallylic alcohols can be achieved through various protocols, including acid-catalyzed reactions of aldehydes with allyltributylstannane (B1265786) and multicomponent approaches. rsc.orgcdnsciencepub.com

Nomenclature and Stereochemical Considerations of 3-Buten-1-ol (B139374), 4-phenyl-

The precise naming and three-dimensional structure of 3-Buten-1-ol, 4-phenyl- are fundamental to understanding its chemistry.

IUPAC Naming and Common Synonyms

The systematic IUPAC name for this compound is 4-phenyl-3-buten-1-ol . guidechem.comlookchem.com It is also known by several synonyms, including 1-Phenyl-1-buten-4-ol and simply phenylbutenol . lookchem.com The CAS registry number for the general structure is 937-58-6. guidechem.comlookchem.com

Chiral Center and Enantiomeric Forms of 3-Buten-1-ol, 4-phenyl-

Depending on the position of the double bond and the hydroxyl group, phenylbutenol derivatives can possess a chiral center. For the related isomer, 1-phenyl-3-buten-1-ol (B1198909), the carbon atom bonded to the hydroxyl group is a stereogenic center, leading to the existence of two enantiomers (R and S). chemicalbook.comcymitquimica.com The ability to selectively synthesize one enantiomer over the other is a significant goal in asymmetric synthesis. acs.org

Geometric Isomerism of the Alkene Moiety (E/Z configurations of 3-Buten-1-ol, 4-phenyl-)

The double bond in the butenyl chain of 3-Buten-1-ol, 4-phenyl- allows for geometric isomerism, resulting in (E) and (Z) configurations. The (E)-isomer, often referred to as trans-4-phenyl-3-buten-1-ol, is a common subject of study. chemspider.com The specific geometry of the double bond can influence the compound's reactivity and physical properties. For instance, the related compound (E)-4-phenyl-3-buten-2-one is a known precursor in the synthesis of the corresponding alcohol. orgsyn.orgorgsyn.org

Historical Context and Evolution of Research on Phenylbutenol Derivatives

Research into phenylbutenol derivatives has evolved, driven by their utility in organic synthesis. Early methods may have focused on racemic preparations, while modern research increasingly emphasizes catalytic and asymmetric approaches to control stereochemistry. e-bookshelf.de The development of new catalysts and synthetic methodologies continues to expand the applications of these compounds. For example, the use of iridium catalysts in the isomerization of allylic alcohols like 4-phenyl-3-buten-2-ol (B3023580) highlights advanced synthetic strategies. orgsyn.org

Overview of Research Areas: From Synthesis to Mechanistic Studies

Current research on 3-Buten-1-ol, 4-phenyl- and its isomers encompasses a broad range of topics. Synthetic research focuses on developing efficient and stereoselective methods for its preparation. rsc.orgnih.gov This includes the use of various catalysts and starting materials. Mechanistic studies aim to understand the pathways of reactions involving this compound, such as its isomerization or its role in catalytic cycles. nih.govresearchgate.net For instance, crossover experiments have been used to investigate the potential for racemization of intermediates in reactions involving trans-4-phenyl-3-buten-1-ol. nih.gov

Chemical Compound Data

| Compound Name | Synonyms | CAS Number | Molecular Formula |

| 3-Buten-1-ol, 4-phenyl- | 4-Phenyl-3-buten-1-ol, 1-Phenyl-1-buten-4-ol | 937-58-6 | C₁₀H₁₂O |

| (E)-4-Phenyl-3-buten-1-ol | trans-4-Phenyl-3-buten-1-ol | 770-36-5 | C₁₀H₁₂O |

| 1-Phenyl-3-buten-1-ol | 4-Phenyl-1-buten-4-ol | 936-58-3 | C₁₀H₁₂O |

| (E)-4-Phenyl-3-buten-2-one | Benzalacetone, Benzylideneacetone | 1896-62-4 | C₁₀H₁₀O |

| 4-Phenyl-3-buten-2-ol | Methyl styryl carbinol | 17488-65-2 | C₁₀H₁₂O |

Structure

2D Structure

3D Structure

Properties

CAS No. |

770-36-5 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

(E)-4-phenylbut-3-en-1-ol |

InChI |

InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8,11H,5,9H2/b8-4+ |

InChI Key |

IAHCIRBKFCOPEE-XBXARRHUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCO |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Buten 1 Ol, 4 Phenyl

Transition Metal-Catalyzed Allylation Strategies

Transition metal catalysis stands as a cornerstone for the synthesis of 3-Buten-1-ol (B139374), 4-phenyl-. Various metals, including indium and nickel, have been successfully utilized to facilitate the crucial carbon-carbon bond formation between an allyl source and an aldehyde.

Indium-Mediated Allylation of Benzaldehyde (B42025) Derivatives

Indium-mediated allylation has emerged as a powerful tool for the synthesis of homoallylic alcohols. oup.commdpi.com This method often involves the reaction of an allyl halide with a carbonyl compound in the presence of indium metal or its salts. oup.comrsc.org The reaction can be performed in a variety of solvents, including aqueous media and ionic liquids, highlighting its versatility. mdpi.com

The development of catalytic systems has been a key focus in indium-mediated allylations to reduce the amount of indium required. oup.comresearchgate.net A plausible mechanism involves the in-situ reduction of In(III) to In(0) by a co-reductant like aluminum or zinc. oup.com The active allylindium species is then regenerated, allowing the catalytic cycle to continue.

The choice of ligands and additives can significantly influence the outcome of the reaction. For instance, in certain ionic liquids, the addition of salts like lithium chloride (LiCl) is crucial for the successful conversion to the desired product. mdpi.com Chiral ligands, such as PYBOX and cinchonidine, have been employed to induce enantioselectivity in the allylation of benzaldehyde, leading to the formation of chiral homoallylic alcohols with moderate to high enantiomeric excess. mdpi.comacs.org The effectiveness of these chiral indium(III) catalysts remains an active area of research. acs.orgcore.ac.uk

Optimizing reaction conditions is paramount for achieving high yields of 3-Buten-1-ol, 4-phenyl-. Factors such as the choice of solvent, temperature, and the nature of the allylating agent play a crucial role. For example, the indium-catalyzed allylation of benzaldehyde with allyl bromide in a THF-water mixture at room temperature can afford the product in high yields. oup.com The use of indium nanoparticles has been shown to provide nearly quantitative yields of 1-phenylbut-3-en-1-ol. conicet.gov.ar

Mechanochemical methods, such as ball milling, have also been explored, offering a solvent-free and efficient alternative for the indium-mediated allylation of carbonyl compounds. rsc.org The reaction time can be significantly reduced using this technique.

Table 1: Indium-Mediated Synthesis of 1-Phenyl-3-buten-1-ol (B1198909)

| Allylating Agent | Indium Source | Co-reductant/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |

|---|---|---|---|---|---|---|---|

| Allyl bromide | InCl₃ | Aluminum | THF/H₂O | Room Temp | 50 | 88 | oup.com |

| Allyl bromide | Indium powder | - | [bmim][BF₄] | Room Temp | 5 | Good | mdpi.com |

| Allyl bromide | Indium powder | Water | Neat (Ball Milling) | Room Temp | 0.08 | 95.4 | rsc.org |

Nickel-Catalyzed Allylation Approaches

Nickel complexes have proven to be effective catalysts for the allylation of aldehydes, offering an alternative to indium-based systems. smolecule.com These reactions often involve the use of a nickel(0) precursor, which is active in the catalytic cycle.

Tetrakis(triphenylphosphine)nickel(0), Ni(PPh₃)₄, is a commonly used nickel(0) catalyst for various coupling reactions, including allylation. scbt.comacs.orgresearchgate.net In the synthesis of 3-Buten-1-ol, 4-phenyl-, Ni(PPh₃)₄ can catalyze the reaction between allyl acetate (B1210297) and benzaldehyde. smolecule.com The nickel catalyst facilitates the nucleophilic addition of the allyl group to the carbonyl carbon of benzaldehyde. The mechanism likely involves the oxidative addition of the allyl substrate to the Ni(0) center, followed by transmetalation (if another metal is present) or direct reaction with the aldehyde and subsequent reductive elimination to yield the product and regenerate the Ni(0) catalyst.

Nickel-catalyzed allylation reactions generally exhibit a broad substrate scope, accommodating various substituted benzaldehydes and different allylating agents. nih.govnsf.gov However, the efficiency and selectivity of these processes can be influenced by the nature of the substrates and the specific nickel catalyst and ligands employed.

Limitations can arise from side reactions, such as β-hydride elimination, which can lead to the formation of undesired byproducts. nsf.gov The choice of ligands is critical in controlling the regioselectivity and suppressing these unwanted pathways. nih.gov Furthermore, the sensitivity of some nickel catalysts to air and moisture can necessitate the use of inert atmosphere techniques. While nickel catalysis offers a powerful synthetic tool, challenges related to catalyst stability, cost, and the potential for competing reaction pathways need to be considered. researchgate.net

Table 2: Nickel-Catalyzed Synthesis of 1-Phenyl-3-buten-1-ol

| Allylating Agent | Nickel Catalyst | Co-catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |

|---|

Organometallic Reagent-Based Syntheses

Organometallic reagents are fundamental in the formation of carbon-carbon bonds, providing a direct route to homoallylic alcohols like 3-Buten-1-ol, 4-phenyl-.

Grignard Additions to Carbonyl Compounds (Relevant for analogs)

The Grignard reaction is a cornerstone for creating carbon-carbon bonds. aroonchande.com The addition of an allylmagnesium Grignard reagent to an aldehyde or ketone is a classic method for synthesizing homoallylic alcohols. nih.govmasterorganicchemistry.com For instance, the reaction of allylmagnesium bromide with an appropriate carbonyl compound can yield analogs of 3-Buten-1-ol, 4-phenyl-. nih.govcam.ac.uk The Barbier-Grignard reaction, where the allyl halide, carbonyl compound, and magnesium are mixed, offers a convenient one-pot synthesis of homoallylic alcohols with good to excellent yields. researchgate.netacs.org

The reactivity of Grignard reagents extends to esters, which, in the presence of excess reagent, can be converted to tertiary alcohols. aroonchande.commasterorganicchemistry.com However, the two functional groups in molecules like ethyl acetoacetate (B1235776) (an ester and a ketone) can be selectively made to react by using protecting groups. aroonchande.com

It is important to note that the stereochemical outcome of Grignard additions, particularly with allylmagnesium reagents, can be complex and may not always follow predictable models like the Felkin-Anh or chelation-control models. nih.gov In some cases, allylmagnesium reagents exhibit low stereoselectivity or even opposite stereoselectivity compared to other Grignard reagents. nih.gov

Allyl Stannane Chemistry and Lewis Acid Catalysis (e.g., BF₃·OEt₂)

Allyl stannanes, in conjunction with Lewis acids, provide a powerful method for the synthesis of homoallylic alcohols. Allyltributylstannane (B1265786), when reacted with an aldehyde in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), yields the corresponding homoallylic alcohol. bham.ac.ukacs.org This reaction typically proceeds through an open transition state. bham.ac.uk

The role of the Lewis acid is to activate the carbonyl group of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the allyl stannane. bham.ac.ukresearchgate.net The reaction is considered a stepwise process involving an extremely short-lived intermediate. bham.ac.uk The choice of Lewis acid can significantly influence the reaction mechanism and stereoselectivity. bham.ac.ukacs.org For example, the BF₃·OEt₂-mediated reaction of crotyltrialkyltins with aldehydes has been shown to produce syn-homoallylic alcohols with high stereoselectivity. acs.org

It's noteworthy that some Lewis acids, such as SnCl₄, can react with allyltributylstannane to form a new allylmetal species, allyltrichlorostannane, which can alter the reaction pathway. bham.ac.uk However, BF₃·OEt₂ does not react with allyltributylstannane in this manner. bham.ac.uk

Stereoselective Synthesis of 3-Buten-1-ol, 4-phenyl- and its Enantiomers

The development of stereoselective methods allows for the synthesis of specific enantiomers of chiral molecules like 3-Buten-1-ol, 4-phenyl-, which is crucial for applications in pharmaceuticals and materials science.

Chiral Lewis Acid Catalysis for Enantioselective Allylation

Chiral Lewis acids are instrumental in catalyzing enantioselective allylations. By creating a chiral environment around the reactants, these catalysts can direct the reaction to favor the formation of one enantiomer over the other.

The asymmetric Sakurai reaction, which involves the allylation of electrophiles like aldehydes with allylsilanes, can be rendered enantioselective by using chiral Lewis acid catalysts. wikipedia.org Among these, BINOL (1,1'-bi-2-naphthol)-derived titanium complexes have emerged as highly effective catalysts. bham.ac.uknih.gov These catalysts are typically generated in situ from a BINOL ligand and a titanium source, such as titanium tetraisopropoxide (Ti(OiPr)₄). nih.govtandfonline.com

The reaction of an aldehyde, such as benzaldehyde, with an allylating agent in the presence of a BINOL-titanium catalyst can produce the corresponding homoallylic alcohol with high enantiomeric excess (ee). bham.ac.ukrsc.org The structure of the BINOL ligand and the titanium complex play a crucial role in determining the stereochemical outcome of the reaction. nih.govacs.org Studies have shown that the active catalyst is likely a bimetallic species. rsc.org

Significant research has been directed towards optimizing these catalytic systems to achieve the highest possible enantiomeric excess. Factors such as the structure of the BINOL ligand, the titanium-to-BINOL ratio, the solvent, and the presence of additives can all influence the efficiency and selectivity of the reaction. nih.govcmu.edu

For instance, modifying the BINOL ligand, such as by introducing bulky substituents at the 3 and 3' positions, can enhance the catalytic activity and enantioselectivity. researchgate.netacs.org The use of H₈-BINOL, a partially hydrogenated derivative of BINOL, has also been shown to be a highly efficient ligand in titanium-catalyzed asymmetric additions to aldehydes, often providing excellent yields and high enantioselectivities. nih.gov The ratio of titanium to BINOL is another critical parameter, with studies showing that a 1:2 ratio of Ti:BINOL can significantly improve enantioselectivity in some cases. nih.gov

The choice of solvent is also crucial, with halogenated solvents like dichloromethane (B109758) often providing superior results in terms of both yield and enantioselectivity compared to other solvents like THF or toluene. tandfonline.com Furthermore, additives such as isopropanol (B130326) can have a notable impact on the reaction's outcome. nih.gov Through careful optimization of these parameters, enantiomeric excesses exceeding 90% have been achieved in the asymmetric allylation of aldehydes using BINOL-titanium catalytic systems. bham.ac.ukresearchgate.net

Organocatalytic Approaches to Asymmetric Synthesis

The asymmetric synthesis of chiral homoallylic alcohols, including 4-phenyl-3-buten-1-ol, has been significantly advanced by the field of organocatalysis. This metal-free approach offers a powerful alternative to traditional metal-based catalysts. The core strategy involves the reaction of an aldehyde, such as benzaldehyde, with an allylating agent in the presence of a chiral small-molecule catalyst.

Chiral N-oxides, particularly those derived from amino acids or established chiral backbones like bipyridine and tetrahydroisoquinoline, have emerged as effective organocatalysts. encyclopedia.pubacs.org These catalysts activate allyltrichlorosilanes, facilitating their addition to aldehydes with high enantioselectivity. For instance, N-oxide catalysts have been used in the allylation of benzaldehyde, yielding the corresponding chiral homoallylic alcohol with good yields and high enantiomeric excess (ee). encyclopedia.pub The reaction's efficiency is influenced by the catalyst's structure, with specific substituents on the catalyst framework tuning the stereochemical outcome. encyclopedia.pubacs.org

Similarly, chiral phosphoric acids (CPAs), such as TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diylhydrogenphosphate), have been successfully employed to catalyze the asymmetric allylation of ketones and aldehydes. nih.gov These Brønsted acids can promote the reaction between an allylating reagent and a carbonyl compound, inducing high levels of stereocontrol. nih.govusf.edu

| Catalyst/Method | Allylating Agent | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Tetrahydroisoquinoline N-oxide | Allyltrichlorosilane | Benzaldehyde | 85 | 88 (R) |

| Bis(tetrahydroisoquinoline) N-oxide | Allyltrichlorosilane | Benzaldehyde | 95 | 84 (S) |

| Chiral Phosphoric Acid (TRIP) | Allyl Bromide/Zinc | Benzaldehyde | >99 | Racemic |

| Chiral Phosphoric Acid (TRIP) | Benzhydryl Acrylate/Zinc | Acetophenone | >99 | 89 |

This table summarizes representative results from organocatalytic asymmetric allylations to produce chiral homoallylic alcohols, demonstrating the viability of these methods for synthesizing chiral 4-phenyl-3-buten-1-ol. Data sourced from encyclopedia.pubnih.gov.

Diastereoselective Control in Related Phenylbutenol Syntheses

When syntheses generate molecules with multiple stereocenters, controlling the diastereoselectivity becomes crucial. For phenylbutenol derivatives, palladium-catalyzed three-component reactions offer a versatile platform for achieving high levels of diastereocontrol. These reactions typically involve the coupling of an aryl or vinyl halide, an allene, and an aldehyde to construct the homoallylic alcohol framework.

The choice of ligands, solvents, and other reaction parameters can steer the reaction towards a specific diastereomer (e.g., syn or anti). For example, palladium-catalyzed reactions of 3-(pinacolatoboryl)allyl benzoates with aldehydes and aryl stannanes can be tuned to produce either (Z)- or (E)-homoallylic alcohols with good to high stereocontrol by modifying the reaction conditions. This catalyst-controlled strategy provides access to different diastereomers from the same set of starting materials, highlighting the sophisticated level of control achievable in modern organic synthesis.

| Reaction Type | Key Reagents | Outcome | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Brønsted Acid Catalysis | Allylboronate (B11), Benzaldehyde | β-methoxy homoallylic alcohol | >20:1 |

| Pd-Catalyzed Three-Component Coupling | 3-(pinacolatoboryl)allyl benzoate, Aldehyde, Aryl stannane | (Z)- or (E)-Homoallylic Alcohols | Good to High Stereocontrol |

This table illustrates methods for achieving diastereoselective control in the synthesis of substituted phenylbutenols. Data sourced from usf.edu.

Alternative Preparative Routes and Novel Transformations to 3-Buten-1-ol, 4-phenyl-

Beyond asymmetric synthesis, several other methodologies provide effective access to 4-phenyl-3-buten-1-ol through different chemical transformations.

Reactions of Benzaldehyde with Halogenated Propenes

A direct and classical approach to 4-phenyl-3-buten-1-ol is the Barbier-type reaction, which involves the coupling of benzaldehyde with an allyl halide, such as allyl bromide. This organometallic reaction can be mediated by various metals, including zinc or indium. oup.comchegg.comarkat-usa.org The reaction is typically performed as a one-pot synthesis where the metal is added to a mixture of the aldehyde and the allyl halide. chegg.com For instance, reacting benzaldehyde with allyl bromide in the presence of zinc powder and a saturated aqueous solution of ammonium (B1175870) chloride provides a greener alternative to traditional Grignard reactions, proceeding in an aqueous medium to yield the desired product. chegg.com Catalytic amounts of indium(III) chloride with a stoichiometric amount of aluminum metal have also proven effective, affording high yields of 1-phenyl-3-buten-1-ol. oup.com

| Metal Mediator | Key Reagents | Solvent/Conditions | Yield (%) |

|---|---|---|---|

| Zinc (Zn) | Benzaldehyde, Allyl Bromide, NH₄Cl | THF/H₂O, vigorous stirring | --- |

| Indium (In) / Aluminum (Al) | Benzaldehyde, Allyl Bromide, InCl₃ (cat.) | THF/H₂O, rt, 50 h | 88 |

| Indium (In) / Aluminum (Al) | Benzaldehyde, Allyl Bromide, In (cat.) | DMF, 40-50 °C | 80 |

This table summarizes various Barbier-type reactions for the synthesis of 1-phenyl-3-buten-1-ol from benzaldehyde and allyl bromide. Data sourced from oup.comchegg.comarkat-usa.org.

Functional Group Interconversions on Related Phenylbutenols (e.g., reduction of 4-phenyl-3-buten-2-one)

An alternative route to 4-phenyl-3-buten-1-ol involves the functional group interconversion of a related precursor, most commonly the 1,2-reduction of the α,β-unsaturated ketone, 4-phenyl-3-buten-2-one (B7806413) (benzalacetone). This method selectively reduces the carbonyl group to a hydroxyl group while preserving the carbon-carbon double bond.

Various reducing agents can accomplish this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent used for this purpose, often in an alcoholic solvent like methanol (B129727) or ethanol (B145695). A more robust system using zinc borohydride supported on charcoal (Zn(BH₄)₂/C) has been shown to be highly effective for the regioselective 1,2-reduction of conjugated enones, converting benzalacetone to 4-phenyl-3-buten-2-ol (B3023580) in high yield. redalyc.org Electrochemical methods have also been explored, where the reduction of benzalacetone can lead to a mixture of products, including the desired allylic alcohol and the fully saturated ketone and alcohol. researchgate.net

| Reduction Method | Reducing Agent/System | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| Chemical Reduction | Zn(BH₄)₂/Charcoal | 4-phenyl-3-buten-2-one | 4-phenyl-3-buten-2-ol | 95 |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | (E)-4-phenylbut-3-en-2-one | Racemic 4-phenylbut-3-en-2-ol | --- |

| Electrocatalytic Reduction | --- | Benzylideneacetone | 4-phenylbuten-3-ol-2 | 7.2 |

This table presents different methods for the reduction of 4-phenyl-3-buten-2-one to the corresponding allylic alcohol. Data sourced from redalyc.orgresearchgate.net. Note: The product nomenclature varies slightly between sources but refers to the same core structure.

Palladium-Catalyzed Rearrangements and Hydration Strategies (from epoxy-butenes for basic buten-1-ol)

Palladium catalysis offers powerful and versatile strategies for synthesizing allylic alcohols. One notable approach involves the palladium(0)-catalyzed ring-opening of vinyl epoxides. iyte.edu.tracs.org For the synthesis of the basic 3-buten-1-ol structure, 3,4-epoxy-1-butene can be treated with formic acid in the presence of a homogeneous palladium(0) catalyst system, typically involving a phosphine (B1218219) ligand and a trialkylamine in a solvent like tetrahydrofuran. utoronto.ca This process proceeds via a π-allylpalladium intermediate and results in the formation of the allylic alcohol.

While many examples focus on the parent butenol (B1619263), these palladium-catalyzed substitution reactions are applicable to more complex substrates, including those that would yield phenyl-substituted derivatives. iyte.edu.tr The palladium-catalyzed ring-opening of vinyl epoxides with various nucleophiles is a well-established method for generating functionalized allylic alcohols with high regio- and stereoselectivity. iyte.edu.trmdpi.com

| Substrate | Catalyst System | Reagents | Product |

|---|---|---|---|

| 3,4-Epoxy-1-butene | Pd(0) compound, Tertiary Phosphine, Trialkylamine | Formic Acid | 3-Buten-1-ol |

| Vinyl Epoxides | Pd(0)-AsPh₃ | Organoborons | Arylated Allyl Alcohols |

This table outlines the key components of palladium-catalyzed strategies for synthesizing allylic alcohols from vinyl epoxides. Data sourced from iyte.edu.trutoronto.ca.

Chemical Reactivity and Mechanistic Investigations of 3 Buten 1 Ol, 4 Phenyl

Transformations of the Allylic Alcohol Moiety

The allylic alcohol group is a versatile functional handle, susceptible to oxidation, reduction, substitution, and derivatization reactions.

The oxidation of allylic alcohols such as 3-Buten-1-ol (B139374), 4-phenyl- can selectively yield either α,β-unsaturated aldehydes or ketones, depending on the substitution pattern and the oxidizing agent employed. google.comcymitquimica.com This transformation is fundamental in organic synthesis for the production of valuable carbonyl compounds.

The oxidation of the primary alcohol 3-Buten-1-ol, 4-phenyl-, leads to the formation of the corresponding α,β-unsaturated aldehyde, 4-phenyl-3-butenal. Conversely, its isomer, 4-phenyl-3-buten-2-ol (B3023580) (a secondary alcohol), yields the α,β-unsaturated ketone, 4-phenyl-3-buten-2-one (B7806413) (benzylideneacetone). cymitquimica.com Various reagents can accomplish this, from classic chromium-based oxidants to more modern, selective catalytic systems. google.com For instance, quinone-type catalysts in the presence of molecular oxygen can be used for the selective oxidation of various alcohols, including unsaturated ones, to their respective aldehydes or ketones. google.com The choice of oxidant is crucial to prevent over-oxidation or reaction with the carbon-carbon double bond.

Table 1: Oxidation of 4-Phenylbuten-1-ol and its Isomer

| Starting Material | Product | Product Class |

| 3-Buten-1-ol, 4-phenyl- | 4-phenylbut-3-enal lookchem.com | Aldehyde |

| 4-Phenyl-3-buten-2-ol | 4-Phenyl-3-buten-2-one | Ketone |

The reduction of 3-Buten-1-ol, 4-phenyl-, can proceed via two main pathways: reduction of the carbonyl group (if first oxidized) or reduction of the carbon-carbon double bond. The latter transformation, which converts the unsaturated alcohol to a saturated one, is of significant interest. The complete reduction of both the double bond and a potential carbonyl group results in the formation of 4-phenylbutanol. lookchem.com

Enzymatic systems, such as those found in baker's yeast (BY), offer a chemo- and stereoselective method for these reductions. Ene reductases (ERs) within the yeast preferentially reduce the C=C double bond of compounds with a phenyl group trans to a carbonyl group. researchgate.net This can be followed by the reduction of the aldehyde or ketone by alcohol dehydrogenases (ADHs) to yield the saturated alcohol. researchgate.net Alternatively, common chemical reducing agents can be employed, although controlling selectivity between the alkene and other functional groups can be challenging. For example, the reduction of cinnamaldehyde (B126680) derivatives using baker's yeast yields the corresponding saturated alcohols. researchgate.net

Table 2: Reduction Products of 4-Phenyl-3-buten-1-ol Derivatives

| Starting Material | Reaction Type | Product |

| (E)-4-phenyl-3-buten-1-ol | C=C Double Bond Reduction | 4-phenyl-butan-1-ol lookchem.com |

| α-Substituted Cinnamaldehydes | Enzymatic C=C and C=O Reduction | Saturated Alcohols researchgate.net |

The hydroxyl group of an allylic alcohol can be converted into a good leaving group, facilitating nucleophilic substitution. wikipedia.org These reactions in allylic systems can proceed via SN1 or SN2 mechanisms, but are often accompanied by an allylic rearrangement, known as an SN1' or SN2' reaction. encyclopedia.pub In this pathway, the nucleophile attacks the γ-carbon (the carbon at the other end of the double bond) instead of the carbon bearing the leaving group. encyclopedia.pub For example, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521) results in a mixture of 2-buten-1-ol and 1-buten-3-ol. encyclopedia.pub Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a halide, a common substrate for substitution. smolecule.com This is exemplified by the formation of (4-bromo-1-buten-1-yl)benzene from a related precursor. lookchem.com

The hydroxyl group of 3-Buten-1-ol, 4-phenyl- readily undergoes esterification and etherification. cymitquimica.com

Esterification: The reaction with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) yields the corresponding esters. Downstream products such as acetic acid-(4-phenyl-but-3-enyl ester) and 4-nitro-benzoic acid-(4-phenyl-but-3-enyl ester) are formed through this process. lookchem.com

Etherification: The formation of ethers can be achieved through various methods, including the Williamson ether synthesis or, more directly, through dehydrative coupling reactions. Gold(I)-catalyzed intermolecular dehydrative alkoxylation provides a modern and efficient route to synthesize allylic ethers from allylic alcohols and another alcohol. nih.gov These reactions are noted for being regio- and stereospecific, preferentially adding the alcohol nucleophile at the γ-position of the allylic alcohol. nih.gov

Table 3: Examples of Ester and Ether Derivatives

| Reaction Type | Reactant | Product | Reference |

| Esterification | Acetic Anhydride/Chloride | acetic acid-(4-phenyl-but-3-enyl ester) | lookchem.com |

| Esterification | 4-Nitrobenzoyl Chloride | 4-nitro-benzoic acid-(4-phenyl-but-3-enyl ester) | lookchem.com |

| Etherification | Aliphatic Alcohols (e.g., 4-methylbenzyl alcohol) | γ-Alkoxy Allylic Ether | nih.gov |

Selective Oxidation Reactions to Carbonyl Compounds

Cyclization and Rearrangement Reactions

The structure of 3-Buten-1-ol, 4-phenyl- is amenable to various cyclization and rearrangement reactions.

Cyclization: The saturated analogue, 4-phenylbutanol, undergoes cyclization in the presence of phosphoric acid at high temperatures to form tetralin. lookchem.com The unsaturated parent compound can participate in reactions like the Prins cyclization. For instance, the related compound 1-phenyl-3-buten-1-ol (B1198909) undergoes an acid-catalyzed Prins cyclization with benzaldehyde (B42025) to yield a substituted tetrahydropyran (B127337) with high diastereoselectivity. Clay-catalyzed reactions involving 3-buten-1-ol have also been shown to produce pyran derivatives. science.gov

Rearrangement: Allylic systems are prone to rearrangement reactions. Nucleophilic substitution on 3-Buten-1-ol, 4-phenyl- can proceed with an allylic shift (SN' mechanism) as previously discussed. encyclopedia.pub Furthermore, derivatives of allylic alcohols can undergo -sigmatropic rearrangements. For example, O-substituted allyl N-acylmonothiocarbamates, formed from the reaction of cinnamyl alcohol (an isomer of 4-phenyl-3-buten-1-ol) with acyl isothiocyanates, spontaneously rearrange to the S-substituted isomers upon heating. grafiati.com Additionally, transition metal catalysis can induce isomerization; iridium catalysts have been used for the tandem isomerization of the double bond in 4-phenyl-3-buten-2-ol, which is then followed by a subsequent reaction. orgsyn.orgorgsyn.org

Acid-Catalyzed Prins Cyclization with Aldehydes

Diastereoselectivity and Product Characterization (e.g., tetrahydropyrans)

A notable feature of the Prins cyclization is its potential for high diastereoselectivity, leading to the preferential formation of one stereoisomer over others. semanticscholar.orgbeilstein-journals.org In the reaction of 4-phenyl-3-buten-1-ol with benzaldehyde, high diastereoselectivity is observed, yielding 2,6-diphenyl-4-hydroxytetrahydropyran as the major product.

The stereochemical outcome is often governed by the tendency of the substituents on the newly formed tetrahydropyran ring to occupy equatorial positions in the most stable chair conformation of the transition state. beilstein-journals.org Specifically, the reaction of 1-phenyl-3-buten-1-ol with benzaldehyde mediated by indium trichloride (B1173362) in methylene (B1212753) chloride results in the formation of 4-chloro-2,6-diphenyltetrahydropyran with the two phenyl groups and the chlorine atom in equatorial positions. lookchem.com

Table 1: Diastereoselective Prins Cyclization of 1-Phenyl-3-buten-1-ol with Benzaldehyde

| Catalyst | Solvent | Product | Yield | Diastereoselectivity | Reference |

| Amberlyst-15 | 1,2-dichloroethane | 2,6-diphenyl-4-hydroxytetrahydropyran | 88% | High | |

| Indium Trichloride | Methylene Chloride | 4-chloro-2,6-diphenyltetrahydropyran | 81% | High (cis-isomer) | lookchem.com |

The characterization of these tetrahydropyran products is typically carried out using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide detailed information about their structure and stereochemistry.

Intramolecular Cyclizations to Heterocyclic Systems (if relevant for derivatives)

Derivatives of 4-phenyl-3-buten-1-ol can undergo intramolecular cyclization reactions to form various heterocyclic systems. For example, free radical cyclization of thionocarbonic acid derivatives of 4-phenyl-3-buten-1-ol provides a route to thionolactones. acs.org Additionally, other derivatives can be designed to undergo cyclization to form nitrogen-containing heterocycles. For instance, (Z)-4-[N-(3-buten-1-yl)benzamido]-2-buten-1-ol and its corresponding chloride have been synthesized as precursors for thermal ene cyclizations to produce N-substituted 3-vinyl-4-piperidineacetic acid scaffolds. semanticscholar.org

The intramolecular cyclization of phenol (B47542) derivatives containing a C=C double bond in a side chain, such as 2-allylphenol, can be catalyzed by copper and silver compounds to yield dihydrobenzofurans. researchgate.net While not directly involving 4-phenyl-3-buten-1-ol, this demonstrates the broader potential for intramolecular cyclizations of similar structures to form five- and six-membered oxygen-containing heterocycles. researchgate.net

Thermal Decomposition Pathways and Kinetic Studies (based on 3-buten-1-ol analog)

Experimental and computational studies on the thermal decomposition of 3-buten-1-ol in an m-xylene (B151644) solution provide insight into the potential thermal behavior of its 4-phenyl derivative. researchgate.netresearchgate.net The primary products of the thermal decomposition of 3-buten-1-ol are propene and formaldehyde (B43269). researchgate.net

Mechanism of Unimolecular Decomposition

The thermal decomposition of 3-buten-1-ol is proposed to occur through a one-step, unimolecular process via a six-membered cyclic transition state. researchgate.net This type of reaction is a retro-ene reaction. In this concerted mechanism, a hydrogen atom from the hydroxyl group is transferred to one of the double bond carbons, while the carbon-carbon and carbon-oxygen bonds break simultaneously to form the stable products, propene and formaldehyde. researchgate.net Natural Bond Orbital (NBO) analysis supports this mechanism, showing significant charge development on the hydrogen atom of the hydroxyl group and an electronic excess on the oxygen and specific carbon atoms in the transition state. researchgate.net

Activation Parameters and Rate Constant Determination

Kinetic studies of the thermal decomposition of 3-buten-1-ol have been conducted at various temperatures (553.15 K, 573.15 K, and 593.15 K). researchgate.netresearchgate.net The temperature dependence of the rate constants allows for the determination of the activation parameters through the Arrhenius equation.

Table 2: Experimental and Theoretical Kinetic Data for the Thermal Decomposition of 3-Buten-1-ol

| Parameter | Experimental Value | Theoretical Value | Reference |

| Arrhenius Equation (ln k) | (27.34 ± 1.24) – (19,328 ± 712)/T | (28.252 ± 0.025) – (19,738.0 ± 14.4)/T | researchgate.net |

| Activation Energy (Ea) | 160.7 ± 5.9 kJ/mol | 164.1 ± 0.1 kJ/mol | researchgate.net |

| Enthalpy of Activation (ΔH‡) at 573.15 K | 156.0 ± 5.9 kJ/mol | 159.3 ± 0.1 kJ/mol | researchgate.net |

| Entropy of Activation (ΔS‡) at 573.15 K | -21.4 ± 10.3 J/mol·K | -13.8 ± 0.2 J/mol·K | researchgate.net |

| Gibbs Free Energy of Activation (ΔG‡) at 573.15 K | 168.2 ± 11.8 kJ/mol | 167.2 ± 0.2 kJ/mol | researchgate.net |

The experimental rate constants were determined in an m-xylene solution, and the theoretical calculations were performed at the MP2/6-31+G(d) level of theory, showing good agreement with the experimental data. researchgate.net

Derivatization Strategies for Functionalization and Analytical Purposes

4-Phenyl-3-buten-1-ol can be derivatized to introduce new functional groups, which is useful for both synthesizing more complex molecules and for analytical characterization.

Common derivatization strategies include:

Oxidation: The allylic alcohol can be oxidized to the corresponding ketone, (E)-4-phenyl-3-buten-2-one, using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Reduction: The double bond and/or the alcohol can be reduced. For example, reduction of (E)-4-phenyl-3-buten-2-one with sodium borohydride (B1222165) yields 4-phenyl-3-buten-2-ol. orgsyn.orgorgsyn.org

Esterification: The hydroxyl group can be converted to an ester.

Substitution: The hydroxyl group can be replaced by other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

For analytical purposes, derivatization is often employed to improve the volatility or thermal stability of the compound for techniques like gas chromatography (GC). The formation of silyl (B83357) ethers by reacting the alcohol with a silylating agent is a common practice.

Furthermore, derivatives of 4-phenyl-3-buten-1-ol serve as intermediates in the synthesis of various compounds. For example, it can be used as a reagent for the rhodium-catalyzed allylation of phenols and related compounds. chemicalbook.com Its thionocarbonic acid derivatives are precursors for the synthesis of thionolactones. acs.org

Influence of Aromatic and Alkene Moieties on Reactivity

The chemical behavior of 3-Buten-1-ol, 4-phenyl- is intricately linked to the interplay between its phenyl group and the unsaturated butenol (B1619263) chain. This unique combination of an aromatic ring and an alkene-containing alcohol moiety imparts distinct reactivity compared to simpler aliphatic unsaturated alcohols.

Comparative Analysis with Aliphatic Unsaturated Alcohols

The presence of the 4-phenyl substituent significantly modifies the reactivity profile of the butenol backbone when compared to its aliphatic counterparts, such as 3-buten-1-ol. While both classes of compounds possess a homoallylic alcohol structure, the electronic and steric influence of the phenyl group in 3-Buten-1-ol, 4-phenyl- leads to observable differences in reaction outcomes and rates.

Aliphatic unsaturated alcohols are known to participate in a variety of chemical transformations, including oxidation, reduction, and addition reactions across the double bond. The reactivity of these simple alkenols is primarily dictated by the electronic properties of the double bond and the hydroxyl group.

In contrast, the reactivity of 3-Buten-1-ol, 4-phenyl- is augmented by the electronic effects of the aromatic ring. The phenyl group, through resonance and inductive effects, can influence the electron density of the adjacent alkene moiety. This can affect the susceptibility of the double bond to electrophilic attack and its participation in various catalytic cycles. For instance, in palladium-catalyzed three-component reactions, the electronic properties of substituents on the aromatic ring of related aryl-containing homoallylic alcohols have been shown to influence both the reactivity and the stereochemical outcome of the reaction. sorbonne-universite.fr Electron-donating groups on the phenyl ring can impact the stereocontrol of the newly formed alkene, while electron-withdrawing groups can lead to high levels of stereocontrol. sorbonne-universite.fr

Furthermore, the stability of intermediates formed during reactions can be significantly different. Carbocationic or radical intermediates generated at the benzylic position (C4) of 3-Buten-1-ol, 4-phenyl- are stabilized by resonance with the phenyl ring, a stabilizing effect that is absent in simple aliphatic unsaturated alcohols. This enhanced stability can facilitate reactions that proceed through such intermediates.

A comparative look at related structures further illustrates these differences. For example, the oxidation of the allylic alcohol moiety to a ketone can be influenced by the phenyl group's presence. While aliphatic unsaturated alcohols like 3-buten-1-ol can be oxidized, the phenyl group in aromatic analogs can enhance the stability of the resulting conjugated system.

The table below provides a comparative overview of key reactive features.

Table 1: Comparative Reactivity of 3-Buten-1-ol, 4-phenyl- and Aliphatic Unsaturated Alcohols

| Feature | 3-Buten-1-ol, 4-phenyl- | Aliphatic Unsaturated Alcohols (e.g., 3-Buten-1-ol) |

| Influence of Substituent | Phenyl group exerts significant electronic and steric effects. | Alkyl groups have a less pronounced electronic influence. |

| Intermediate Stability | Enhanced stability of benzylic carbocations/radicals via resonance. | Lower stability of corresponding aliphatic intermediates. |

| Reaction Stereocontrol | Electronic nature of the aromatic ring can direct stereochemical outcomes in certain reactions. sorbonne-universite.fr | Stereocontrol is typically governed by other factors like catalyst or reagent choice. |

| Oxidation | Can be oxidized to the corresponding ketone, forming a conjugated system. | Can be oxidized to aldehydes or ketones. |

Role of Phenyl Group in Enhancing Stability and Directing Reactivity

The phenyl group in 3-Buten-1-ol, 4-phenyl- plays a dual role in the molecule's chemical behavior: it enhances the thermodynamic stability of the molecule and directs the course of its reactions.

Enhanced Stability:

Directing Reactivity:

The phenyl group's influence on reactivity is multifaceted and can be observed in various transformations:

Electrophilic Addition: The phenyl group can influence the regioselectivity of electrophilic additions to the double bond. The formation of a benzylic carbocation intermediate is favored due to its resonance stabilization by the aromatic ring. This directs the incoming electrophile to the C3 position and the nucleophile to the C4 position.

Catalytic Reactions: In transition metal-catalyzed reactions, the phenyl group can act as a coordinating ligand or an electronic director. For example, in enantioselective fluorination reactions of homoallylic alcohols, the aryl group of the substrate can participate in non-covalent interactions with the catalyst system, thereby controlling the facial selectivity of the alkene. rsc.org

Oxidation and Reduction: The phenyl group can affect the redox potential of the molecule. For instance, in the electrochemical reduction of the related compound 4-phenyl-3-buten-2-one, the conjugated double bond system, which includes the phenyl ring, plays a significant role in its chemical behavior. ontosight.ai

Isomerization: The phenyl group can influence the propensity of the molecule to undergo isomerization. Studies on the related 4-phenyl-3-buten-2-ol have investigated its isomerization, highlighting the role of the aromatic substituent in such processes. researchgate.net

Mechanistic investigations have provided further insight into the phenyl group's role. For example, in selenoetherification reactions, the presence of trans-4-phenyl-3-buten-1-ol was found to effect the racemization of an intermediate seleniranium ion, suggesting that the olefin of the phenyl-substituted alcohol mediates this process. nih.gov This highlights the active participation of the entire phenyl-alkene moiety in the reaction mechanism.

The electronic nature of the phenyl ring itself can be modulated by substituents, which in turn fine-tunes the reactivity of the entire molecule. Electron-donating groups on the phenyl ring increase the electron density of the aromatic system and the adjacent double bond, making them more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the electron density, deactivating the ring towards electrophiles but potentially activating the molecule for other types of reactions. libretexts.org

The following table summarizes the key roles of the phenyl group in 3-Buten-1-ol, 4-phenyl-.

Table 2: Influence of the Phenyl Group on the Reactivity of 3-Buten-1-ol, 4-phenyl-

| Role | Mechanistic Rationale |

| Enhanced Stability | Conjugation between the alkene π-system and the aromatic ring leads to electron delocalization and lower ground state energy. vulcanchem.com |

| Directing Electrophilic Attack | Stabilization of benzylic carbocation intermediates through resonance with the phenyl ring. |

| Controlling Stereochemistry | Participation in non-covalent interactions with catalysts to influence facial selectivity. rsc.org |

| Modulating Redox Properties | The conjugated system influences the ease of oxidation and reduction. ontosight.ai |

| Facilitating Isomerization | The aromatic substituent can play a role in the mechanism of isomerization reactions. researchgate.net |

Role As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Natural Product Synthesis

As a homoallylic alcohol, 3-Buten-1-ol (B139374), 4-phenyl- serves as an important precursor in the synthesis of a variety of complex structures, including numerous biologically active natural products like polyketides. acs.org The dual functionality of the alcohol and the alkene allows for a range of subsequent chemical modifications. For instance, the hydroxyl group can be oxidized to a ketone, while the double bond can undergo reactions like epoxidation, dihydroxylation, or cleavage. acs.org

One notable application of homoallylic alcohols, such as 3-Buten-1-ol, 4-phenyl-, is in the stereoselective synthesis of substituted tetrahydropyrans. acs.org These are common structural motifs in many natural products. Acid-promoted Prins-type reactions, involving the cyclization of an oxycarbenium ion generated from the reaction of a homoallylic alcohol with an aldehyde, can create multiple new stereocenters in a single step. acs.org This methodology has been extended to the enantioselective synthesis of tetrahydropyrans with high enantiomeric excess. acs.org

While direct synthesis of a named natural product from 3-Buten-1-ol, 4-phenyl- is not extensively documented in readily available literature, its structural motifs are integral to the retrosynthetic analysis of many complex natural products. Its role as a key building block for constructing stereochemically rich fragments is a testament to its importance in the broader field of natural product synthesis.

Building Block for Pharmaceutical Scaffolds and Advanced Medicinal Intermediates

The unique structural features of 3-Buten-1-ol, 4-phenyl- make it a valuable building block for the synthesis of pharmaceutical scaffolds and advanced medicinal intermediates. Its ability to introduce both a phenyl group and a reactive butenyl chain into a molecule is particularly useful in medicinal chemistry.

A specific example of its application is in the synthesis of (R)-2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one, which is an impurity of the antiarrhythmic drug Propafenone. whiterose.ac.uk Propafenone is a class IC antiarrhythmic agent used to treat cardiac arrhythmias. The synthesis of its impurities is crucial for analytical and safety profiling of the active pharmaceutical ingredient.

Furthermore, the core structure of 3-Buten-1-ol, 4-phenyl- is a precursor to various heterocyclic systems that are prevalent in pharmaceuticals. For instance, the diastereoselective synthesis of substituted pyrrolidines, a common scaffold in many bioactive natural products and medicinal agents, can be achieved from precursors with similar structural features. nih.gov The stereochemistry of the starting homoallylic alcohol can influence the stereochemical outcome of the final heterocyclic product.

The development of methods to access enantiomerically enriched forms of 3-Buten-1-ol, 4-phenyl- has further enhanced its utility in pharmaceutical research, where the chirality of a molecule is often critical to its biological activity. nih.gov

Utility in Agrochemicals Research and Development

While specific, commercialized agrochemicals derived directly from 3-Buten-1-ol, 4-phenyl- are not widely reported, its structural components are found in various classes of pesticides. The combination of a phenyl ring and a butenyl chain is a feature of some synthetic pyrethroids, a major class of insecticides. mdpi.comresearchgate.net Pyrethroids are synthetic analogues of the natural insecticidal pyrethrins. The synthesis of novel pyrethroid derivatives often involves the esterification of a suitable carboxylic acid with an alcohol containing key structural motifs. google.com

The potential for 3-Buten-1-ol, 4-phenyl- to serve as a synthon in the development of new agrochemicals is an area of ongoing research. Patent literature suggests that phenylbutanol derivatives, a class to which this compound belongs, are of interest in the development of new physiologically active compounds. unc.edu The functional groups of 3-Buten-1-ol, 4-phenyl- allow for the formation of diverse molecular structures, which is a key aspect of discovery research in the agrochemical industry. core.ac.uk

Synthesis of Fine Chemicals and Specialty Materials

3-Buten-1-ol, 4-phenyl- is a valuable intermediate in the synthesis of a variety of fine chemicals and specialty materials. core.ac.uk Its aromatic properties make it a useful component in the fragrance and flavor industry. smolecule.com The unique scent profile of such molecules can be attributed to the combination of the phenyl group and the alcoholic function.

In the realm of specialty materials, the presence of a polymerizable double bond opens up possibilities for its use as a monomer or co-monomer in the synthesis of specialty polymers. The polymerization of styrenic monomers, which share the phenyl and vinyl functionalities, is a well-established field. tandfonline.comrsc.org While the direct polymerization of 3-Buten-1-ol, 4-phenyl- is not a mainstream application, its derivatives could be designed to create polymers with specific properties, such as thermal stability or particular optical characteristics. The hydroxyl group also offers a site for further modification, allowing for the creation of functionalized polymers.

Stereochemical Implications in Downstream Synthetic Applications

The presence of a chiral center at the carbon bearing the hydroxyl group in 3-Buten-1-ol, 4-phenyl- has significant stereochemical implications for its use in synthesis. The ability to control the stereochemistry of this center is crucial for the synthesis of enantiomerically pure target molecules, particularly in the pharmaceutical and agrochemical industries where biological activity is often stereospecific. smolecule.com

Catalytic asymmetric methods have been developed to produce specific enantiomers of 3-Buten-1-ol, 4-phenyl-. These methods utilize chiral catalysts to direct the formation of one enantiomer over the other from prochiral starting materials. The availability of enantiopure forms of this building block allows for the construction of target molecules with specific three-dimensional arrangements.

In downstream applications, the stereochemistry of the homoallylic alcohol can direct the stereochemical outcome of subsequent reactions. For example, in Prins-type cyclizations to form tetrahydropyrans, the stereochemistry of the starting alcohol influences the relative stereochemistry of the newly formed stereocenters in the cyclic product. acs.org This stereochemical control is a powerful tool for the efficient synthesis of complex molecules with multiple stereocenters.

Conversion to Alkyne Analogs (e.g., 1-Phenylbut-3-yn-1-ol) and their Applications

3-Buten-1-ol, 4-phenyl- can be synthetically converted to its alkyne analog, 1-Phenylbut-3-yn-1-ol. This is typically achieved through a two-step process involving bromination of the double bond followed by dehydrobromination. Conversely, the selective reduction of 1-Phenylbut-3-yn-1-ol can be used to synthesize 3-Buten-1-ol, 4-phenyl-.

1-Phenylbut-3-yn-1-ol is a homopropargyl alcohol, a class of compounds that are also valuable synthetic intermediates. The terminal alkyne group is a versatile functional handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgapjonline.in This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science. nih.gov

The alkyne moiety can also participate in various other coupling reactions, such as Sonogashira and Glaser couplings, to form more complex carbon skeletons. Furthermore, homopropargyl alcohols can be used in the synthesis of various heterocyclic compounds and are key building blocks for the synthesis of other natural products and biologically active molecules. rsc.org

Advanced Analytical and Spectroscopic Characterization of 3 Buten 1 Ol, 4 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of (E)-4-phenyl-3-buten-1-ol provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The phenyl group protons typically appear in the aromatic region (δ 7.2-7.4 ppm). The two vinylic protons (H-3 and H-4) are distinct, with H-4, being attached to the phenyl-bearing carbon, resonating further downfield. A key feature is the large coupling constant (J) between these two protons, typically around 15-16 Hz, which is characteristic of a trans (E) double bond. The methylene (B1212753) protons adjacent to the hydroxyl group (H-1) are deshielded by the electronegative oxygen atom, while the other methylene protons (H-2) show coupling to both the adjacent vinylic proton and the H-1 protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbons of the phenyl ring resonate in the typical aromatic region (δ 126-137 ppm). The vinylic carbons and the carbon bearing the hydroxyl group also show characteristic chemical shifts.

The expected chemical shift assignments for the primary atoms in (E)-4-phenyl-3-buten-1-ol are detailed in the tables below.

Interactive Table: Predicted ¹H NMR Data for (E)-4-phenyl-3-buten-1-ol (in CDCl₃)

| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 (CH₂OH) | ~ 3.70 | t (triplet) | ~ 6.5 |

| H-2 (C=C-CH₂) | ~ 2.45 | q (quartet) | ~ 6.5, 7.0 |

| H-3 (=CH-CH₂) | ~ 6.25 | dt (doublet of triplets) | J(H3-H4) = ~15.8, J(H3-H2) = ~7.0 |

| H-4 (Ph-CH=) | ~ 6.50 | d (doublet) | J(H4-H3) = ~15.8 |

| H-Ar (C₆H₅) | 7.20 - 7.40 | m (multiplet) | - |

| OH | Variable | s (singlet, broad) | - |

Interactive Table: Predicted ¹³C NMR Data for (E)-4-phenyl-3-buten-1-ol (in CDCl₃)

| Atom Label | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₂OH) | ~ 61.8 |

| C-2 (C=C-CH₂) | ~ 36.5 |

| C-3 (=CH-CH₂) | ~ 129.0 |

| C-4 (Ph-CH=) | ~ 132.5 |

| C-Ar (ipso) | ~ 137.0 |

| C-Ar (ortho, meta, para) | 126.0 - 128.5 |

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the proposed structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For (E)-4-phenyl-3-buten-1-ol, a COSY spectrum would show a clear correlation between the H-1 and H-2 protons. Crucially, it would also show a cross-peak between the H-2 protons and the vinylic H-3 proton, and a strong correlation between the coupled vinylic protons H-3 and H-4, confirming the connectivity of the butenol (B1619263) chain.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. For this molecule, it would confirm the presence of two CH₂ groups (C-1, C-2), multiple CH groups (C-3, C-4, and the aromatic carbons), and the absence of methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is invaluable for connecting different parts of the molecule. Key correlations would include the signal from the H-2 protons to the vinylic carbons C-3 and C-4, and from the vinylic H-4 proton to the carbons of the phenyl ring, firmly establishing the link between the aliphatic chain and the aromatic system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insight into its structure through analysis of its fragmentation patterns.

In a typical GC-MS analysis using electron ionization (EI), the molecule is fragmented in a reproducible manner. The molecular ion peak (M⁺) for 3-Buten-1-ol (B139374), 4-phenyl- would be observed at a mass-to-charge ratio (m/z) of 148. The fragmentation is governed by the stability of the resulting ions. Common fragmentation pathways would include:

Loss of water: A peak at m/z 130 ([M-H₂O]⁺) resulting from the elimination of the alcohol group.

Benzylic/Allylic Cleavage: Cleavage of the C2-C3 bond is favorable, leading to various fragments.

Formation of Tropylium (B1234903) Ion: Rearrangement of the phenylmethyl fragment can lead to the highly stable tropylium ion at m/z 91, a common feature for compounds containing a benzyl (B1604629) group.

Cinnamyl Cation: Cleavage of the C1-C2 bond can produce the stable cinnamyl cation ([C₉H₉]⁺) at m/z 117.

Interactive Table: Predicted Key Fragments in the EI Mass Spectrum of 3-Buten-1-ol, 4-phenyl-

| m/z | Proposed Ion | Formula |

| 148 | Molecular Ion [M]⁺ | [C₁₀H₁₂O]⁺ |

| 130 | [M - H₂O]⁺ | [C₁₀H₁₀]⁺ |

| 117 | Cinnamyl Cation | [C₉H₉]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

High-Resolution Mass Spectrometry measures the mass of an ion with extremely high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of a molecule's elemental formula. For 3-Buten-1-ol, 4-phenyl-, the calculated monoisotopic mass is 148.088815 Da. chemspider.com An experimental HRMS measurement confirming this exact mass would validate the elemental composition as C₁₀H₁₂O, distinguishing it from other isobaric compounds with different elemental formulas.

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific chemical bonds. It is an effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-Buten-1-ol, 4-phenyl- would exhibit several characteristic absorption bands confirming its key structural features.

Interactive Table: Characteristic IR Absorption Bands for 3-Buten-1-ol, 4-phenyl-

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~ 3350 | O-H stretch | Broad, Strong | Alcohol |

| 3020 - 3080 | C-H stretch | Medium | Aromatic & Vinylic C-H |

| 2850 - 2950 | C-H stretch | Medium | Aliphatic C-H |

| ~ 1650 | C=C stretch | Medium | Alkene |

| ~ 1600, 1495, 1450 | C=C stretch | Medium-Weak | Aromatic Ring |

| ~ 965 | C-H bend | Strong | trans-Alkene out-of-plane bend |

| ~ 1050 | C-O stretch | Strong | Primary Alcohol |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in 3-Buten-1-ol, 4-phenyl-. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.

Key IR absorption bands for 3-Buten-1-ol, 4-phenyl- include:

A broad band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group.

Bands in the 3000-3100 cm⁻¹ range, corresponding to the C-H stretching vibrations of the aromatic phenyl group.

A sharp peak around 1640 cm⁻¹, which is characteristic of the C=C stretching vibration of the terminal alkene group. rsc.org

These spectral features provide clear evidence for the presence of the hydroxyl, phenyl, and vinyl functional groups, confirming the basic structure of the molecule. thermofisher.comthermofisher.comavantorsciences.com

Table 1: Key IR Spectral Data for 3-Buten-1-ol, 4-phenyl-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Phenyl (C₆H₅) | Aromatic C-H Stretch | 3000-3100 |

| Alkene (C=C) | C=C Stretch | ~1640 |

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy by probing different molecular vibrations. For 3-Buten-1-ol, 4-phenyl-, Raman spectra can further elucidate its molecular structure. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. Key Raman signals would include those for the C=C double bond and the aromatic ring breathing modes. While detailed Raman studies specifically on 3-Buten-1-ol, 4-phenyl- are not extensively documented in the provided results, data for the related compound 4-phenyl-3-buten-2-one (B7806413) show characteristic Raman shifts that can be used for structural elucidation. nih.govresearchgate.netresearchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

As 3-Buten-1-ol, 4-phenyl- is a chiral molecule, existing as two non-superimposable mirror images (enantiomers), determining the enantiomeric purity is critical, especially in pharmaceutical and biological contexts. Chiral chromatography is the primary method for this analysis.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating the enantiomers of 3-Buten-1-ol, 4-phenyl-. The differential interaction of the enantiomers with the chiral environment of the column leads to different retention times, allowing for their quantification. For instance, a Chiralcel OD-H column has been successfully used to resolve the (R)- and (S)-enantiomers of 1-phenyl-3-buten-1-ol (B1198909), a synonym for the target compound. The separation is typically achieved using a mobile phase of hexane (B92381) and isopropanol (B130326). The purity of each enantiomer is often reported as enantiomeric excess (ee). pnas.org

Table 2: Example of Chiral HPLC Parameters for Enantiomeric Resolution

| Parameter | Condition |

| Column | Chiralcel OD-H |

| Mobile Phase | Hexane/Isopropanol (98:2) |

| Retention Time (R)-enantiomer | 17.5 min |

| Retention Time (S)-enantiomer | 20.9 min |

Data from a study on 1-phenyl-3-buten-1-ol.

Gas Chromatography (GC) with a chiral stationary phase can also be employed for enantiomeric separation. libretexts.orggcms.cz In some cases, the enantiomers are first converted into diastereomers by reacting them with a chiral derivatizing agent. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. This method is particularly useful for volatile compounds like 3-Buten-1-ol, 4-phenyl-. The resolution of diastereomers of related compounds has been achieved using columns like Chirasil DEX CB. polimi.it

X-Ray Crystallography (for crystalline derivatives or related compounds)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline form. While obtaining a suitable single crystal of 3-Buten-1-ol, 4-phenyl- itself might be challenging due to its liquid state at room temperature, crystalline derivatives can be prepared and analyzed. thermofisher.com The resulting crystal structure would unambiguously confirm the molecular connectivity and stereochemistry. For instance, a crystal structure of a derivative of the related compound 4-phenyl-3-buten-2-ol (B3023580) has been reported, confirming its substitution pattern. orgsyn.org Such analyses are crucial for understanding the precise spatial arrangement of atoms. researchgate.net

Computational Chemistry and Theoretical Studies of 3 Buten 1 Ol, 4 Phenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic structure and related properties of organic molecules.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the characterization of transition state (TS) structures. This provides deep insights into reaction feasibility, kinetics, and selectivity.

For instance, DFT has been successfully applied to explore the mechanisms of reactions involving similar allylic alcohols. A study on the palladium-catalyzed amination of 3-butene-2-ol, a structural analog of 4-phenyl-3-buten-1-ol, utilized DFT to investigate the factors controlling regio- and stereoselectivity. molfunction.com The calculations revealed that the high selectivity observed experimentally is a direct result of steric hindrance between the substrate and the catalyst's ligand. molfunction.com By modeling different attack trajectories of the nucleophile, researchers could explain the formation of the major product isomer. molfunction.com

Similarly, the thermal decomposition of 3-buten-1-ol (B139374), the parent compound lacking the phenyl group, was investigated using MP2 level of theory, a related ab initio method. researchgate.net These calculations proposed a one-step mechanism proceeding through a six-membered cyclic transition state, leading to propene and formaldehyde (B43269) as products. researchgate.net The calculated energy barrier for this process was found to be in good agreement with experimental kinetic data. researchgate.net

A hypothetical DFT study on the acid-catalyzed dehydration of 4-phenyl-3-buten-1-ol would likely investigate the transition states for the formation of different conjugated diene products, comparing their relative energy barriers to predict the major isomeric product.

DFT calculations can predict various spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental data and the structural elucidation of unknown compounds.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of a molecule. For alcohols like 4-phenyl-3-buten-1-ol, key predicted absorptions would include the O-H stretching frequency, typically observed experimentally around 3300-3600 cm⁻¹, and the C-O stretching absorption near 1050 cm⁻¹. pressbooks.pub DFT studies on the related compound 4-phenyl-3-buten-2-one (B7806413) demonstrated good agreement between the calculated vibrational wavenumbers and experimental IR and Raman spectra, supporting the assignment of observed bands. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated and are invaluable for confirming molecular structure. For 4-phenyl-3-buten-1-ol, calculations would predict the chemical shifts for the aromatic protons, the vinyl protons of the double bond, and the protons on the carbons bearing the alcohol and in the alkyl chain. DFT calculations performed on 4-phenyl-3-buten-2-one showed that the predicted ¹H NMR chemical shifts were consistent with experimental data, confirming the compound's structure in solution. researchgate.net

The table below illustrates typical data obtained from DFT calculations for spectroscopic analysis, using 4-phenyl-3-buten-2-one as an example.

| Parameter | Experimental Value (ppm) | Calculated Value (ppm) | Affected Protons |

| ¹H Chemical Shift | 7.65 | (Predicted) | Phenyl group |

| ¹H Chemical Shift | 7.42 | (Predicted) | Phenyl group |

| ¹H Chemical Shift | 6.79 | (Predicted) | Vinylic proton |

| ¹H Chemical Shift | 2.38 | (Predicted) | Methyl protons |

| Table based on data for 4-phenyl-3-buten-2-one. researchgate.net |

Molecular Dynamics Simulations

While no specific molecular dynamics (MD) simulations for 4-phenyl-3-buten-1-ol are prominently reported, this technique is highly applicable. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvation effects, and interactions with other molecules, such as receptors or solvents. For a molecule like 4-phenyl-3-buten-1-ol, MD could be used to study its interaction with a solvent, observing how hydrogen bonds form and break between the hydroxyl group and solvent molecules, which can influence its reactivity.

Quantum Chemical Calculations for Electronic Structure Analysis

Beyond DFT, other quantum chemical methods are used to analyze the electronic landscape of a molecule in detail.

Understanding the distribution of electrons within a molecule is key to explaining its reactivity. Natural Bond Orbital (NBO) analysis is a common method used to calculate atomic charges and bond indices.

Charge Distribution: NBO analysis provides a picture of the partial charges on each atom. For 4-phenyl-3-buten-1-ol, one would expect a negative partial charge on the oxygen atom due to its high electronegativity and positive charges on the hydrogen of the hydroxyl group and the carbon attached to it. This charge distribution is fundamental to its ability to act as a hydrogen bond donor and a nucleophile.

Wiberg Bond Indices (WBI): WBI is a measure of the bond order calculated from the NBO analysis. A WBI value close to 1.0 indicates a single bond, 2.0 a double bond, and so on. In reaction mechanism studies, tracking the change in WBI for bonds being formed or broken is a powerful way to follow the progress of a reaction from reactant, through the transition state, to the product.

A computational study on the thermal decomposition of 3-buten-1-ol provides a clear example of this application. researchgate.net The Wiberg bond indices were calculated for the reactant and the transition state to monitor the bond-breaking and bond-forming processes.

| Bond | WBI in Reactant | WBI in Transition State | Description |

| C1-C2 | 0.966 | 1.631 | Single bond becoming double |

| C2-C3 | 1.874 | 1.259 | Double bond breaking |

| C3-C4 | 0.968 | 0.776 | Single bond breaking |

| C4-O | 0.949 | 1.340 | Single bond becoming double |

| O-H6 | 0.738 | 0.285 | Bond to hydrogen breaking |

| C2-H6 | 0.007 | 0.493 | New bond to hydrogen forming |

| Table adapted from data for the thermal decomposition of 3-buten-1-ol. researchgate.net Atom numbering is specific to the cited study. |

This analysis quantitatively shows how, in the transition state, the C2=C3 double bond and the C3-C4 single bond are partially broken, while the C1=C2 and C4=O double bonds are partially formed, confirming the concerted nature of the proposed pericyclic reaction mechanism. researchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. irjweb.com

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the energies and visualize the distribution of these orbitals. irjweb.comggckondagaon.in A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. irjweb.com The spatial distribution of the HOMO and LUMO indicates the most probable sites for electrophilic and nucleophilic attack, respectively.

| Parameter | Energy Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.30 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.81 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.49 | Indicates chemical reactivity and kinetic stability; a larger gap implies greater stability. |

Illustrative data based on calculations for similar molecular structures. irjweb.com

Thermochemical and Kinetic Parameter Computations

Computational methods are essential for studying reaction mechanisms and kinetics, allowing for the calculation of parameters that are often difficult to measure experimentally.

The thermolysis (thermal decomposition) of β-hydroxy alkenes like 3-Buten-1-ol, 4-phenyl- can be effectively modeled using computational chemistry to determine key thermochemical parameters. The process involves calculating the potential energy surface of the reaction to identify the reactant, product, and, crucially, the transition state (TS). researchgate.net

The geometries of these species are optimized using quantum mechanical methods such as Møller-Plesset perturbation theory (MP2) or DFT. researchgate.networldscientific.com The transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency. researchgate.net The activation energy (Ea) is then calculated as the difference in energy between the transition state and the reactant. The enthalpy of reaction (ΔH) is the energy difference between the products and the reactants.

A computational study on the thermal decomposition of 3-buten-1-ol (the parent structure of 4-phenyl-3-buten-1-ol) provides a clear example of this methodology. researchgate.net The reaction proceeds through a six-membered cyclic transition state.

| Parameter | Computed Value |

|---|---|

| Activation Enthalpy (ΔH‡) | 156.4 kJ mol-1 |

| Activation Entropy (ΔS‡) | -60.8 J mol-1 K-1 |

| Activation Gibbs Free Energy (ΔG‡) | 190.2 kJ mol-1 |

Once the activation parameters are computed, Transition State Theory (TST) can be applied to predict the reaction rate constant (k). TST provides a framework for calculating the rate based on the properties of the reactant and the transition state. researchgate.net The rate constant is often expressed through the Arrhenius equation, where the pre-exponential factor (A) and the activation energy (Ea) are determined from the computational results. researchgate.net

The theoretical rate constants can be calculated at various temperatures, allowing for a direct comparison with experimental kinetic data. This validation is crucial for confirming the proposed reaction mechanism. For the thermal decomposition of 3-buten-1-ol, computational studies have shown excellent agreement between the theoretically predicted rate constants and those measured experimentally. researchgate.net

| Temperature (K) | kexperimental (s-1) | kcalculated (s-1) |

|---|---|---|

| 553.15 | 1.18 x 10-5 | 1.30 x 10-5 |

| 573.15 | 4.27 x 10-5 | 4.68 x 10-5 |

| 593.15 | 1.41 x 10-4 | 1.55 x 10-4 |

Computational Approaches to Stereoselectivity Prediction

Predicting the stereochemical outcome of a reaction is a significant challenge in organic synthesis. Computational chemistry offers a powerful tool for understanding and predicting stereoselectivity by analyzing the transition states that lead to different stereoisomeric products. ggckondagaon.inescholarship.org